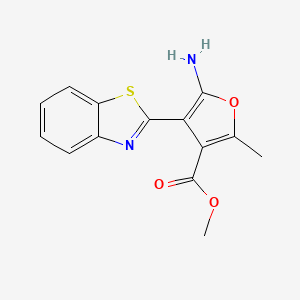
Methyl 5-amino-4-(1,3-benzothiazol-2-yl)-2-methylfuran-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-amino-4-(1,3-benzothiazol-2-yl)-2-methylfuran-3-carboxylate is a complex organic compound belonging to the class of benzothiazole derivatives. This compound features a benzothiazole ring fused to a furan ring, which is further substituted with amino and carboxylate groups. Due to its unique structure, it has garnered interest in various scientific fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-amino-4-(1,3-benzothiazol-2-yl)-2-methylfuran-3-carboxylate typically involves multiple steps, starting with the construction of the benzothiazole core. One common approach is the condensation of 2-aminothiophenol with chloroacetic acid to form 1,3-benzothiazole. Subsequent reactions introduce the furan ring and the necessary substituents.
Industrial Production Methods: In an industrial setting, the synthesis process is optimized for scalability and cost-effectiveness. Large-scale reactors and continuous flow systems are often employed to ensure consistent product quality and yield. Purification techniques such as recrystallization and chromatography are used to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation typically yields carboxylic acids or ketones.
Reduction can produce amines or alcohols.
Substitution reactions can lead to the formation of various derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, Methyl 5-amino-4-(1,3-benzothiazol-2-yl)-2-methylfuran-3-carboxylate is studied for its potential biological activities. It has shown promise in various assays, including antimicrobial and anticancer activities.
Medicine: The compound has been investigated for its therapeutic potential. It has demonstrated activity against certain pathogens and cancer cell lines, making it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its unique properties make it suitable for applications requiring stability and reactivity.
Mécanisme D'action
The mechanism by which Methyl 5-amino-4-(1,3-benzothiazol-2-yl)-2-methylfuran-3-carboxylate exerts its effects involves interactions with specific molecular targets. The compound may inhibit enzymes or bind to receptors, leading to downstream effects in biological pathways. The exact mechanism can vary depending on the application and the specific biological system being studied.
Comparaison Avec Des Composés Similaires
Benzothiazole: A simpler analog without the furan ring.
Furan derivatives: Compounds containing a furan ring but lacking the benzothiazole structure.
Amino acids and derivatives: Compounds with amino groups but different core structures.
Uniqueness: Methyl 5-amino-4-(1,3-benzothiazol-2-yl)-2-methylfuran-3-carboxylate stands out due to its combination of benzothiazole and furan rings, which provides unique chemical and biological properties not found in simpler analogs.
Propriétés
IUPAC Name |
methyl 5-amino-4-(1,3-benzothiazol-2-yl)-2-methylfuran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3S/c1-7-10(14(17)18-2)11(12(15)19-7)13-16-8-5-3-4-6-9(8)20-13/h3-6H,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGSVFQZLFRDSQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(O1)N)C2=NC3=CC=CC=C3S2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














